

# Application Notes and Protocols for GR103545 in Primate Brain Imaging

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## Compound of Interest

Compound Name: GR103545

Cat. No.: B1241198

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## Introduction

**GR103545**, specifically its radiolabeled form [ $^{11}\text{C}$ ]**GR103545**, is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] This characteristic makes it a valuable tool for in vivo imaging of KOR distribution and density in the primate brain using Positron Emission Tomography (PET).[1][3] The KOR system is implicated in a variety of neurological and psychiatric conditions, including addiction, depression, and psychosis.[1][4] Consequently, [ $^{11}\text{C}$ ]**GR103545** serves as a critical radiotracer for studying the pathophysiology of these disorders and for the development of novel therapeutics targeting the KOR.[4]

These application notes provide a comprehensive overview of the use of [ $^{11}\text{C}$ ]**GR103545** in primate brain imaging, including its binding characteristics, detailed experimental protocols for PET imaging, and data analysis methodologies.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **GR103545** derived from various in vitro and in vivo studies in primates.

Table 1: In Vitro Binding Affinity and Selectivity of **GR103545**

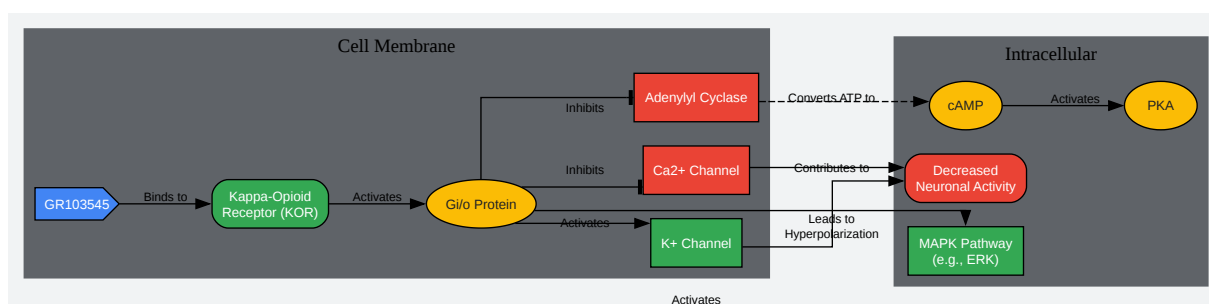
Receptor Subtype	Binding Affinity (K <sub>i</sub> , nM)	Selectivity vs. $\mu$ -opioid receptor	Selectivity vs. $\delta$ -opioid receptor
Kappa-opioid receptor (KOR)	0.02 $\pm$ 0.01[3][5]	600-fold[3][5]	20,000-fold[3][5]

Table 2: In Vivo Pharmacokinetic and Binding Parameters of [<sup>11</sup>C]GR103545 in Primates

Parameter	Species	Value	Brain Region(s)	Reference
Volume of Distribution (VT)	Rhesus Macaque	Striatum = Temporal Cortex > Cingulate Cortex > Frontal Cortex > Parietal Cortex > Thalamus > Cerebellum	Various	[3]
Binding Potential (BPND)	Titi Monkey	Significant reduction with KOR antagonist (CERC-501)	Superior Frontal Gyrus (most notable)	[6]
Receptor Density (B <sub>max</sub> )	Rhesus Monkey	0.3 - 6.1 nM	Various ROIs	[7]
Dissociation Constant (K <sub>d</sub> )	Rhesus Monkey	0.048 nM	Global estimate	[7]
Non-displaceable Distribution Volume (VND)	Human	3.4 $\pm$ 0.9 mL/cm <sup>3</sup>	Global estimate	[5][8]
Test-Retest Variability (TRV)	Human	~15%	Various	[5][8]

## Signaling Pathway

**GR103545** acts as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.



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Caption: **GR103545** signaling pathway at the kappa-opioid receptor.

## Experimental Protocols

### Radiosynthesis of [<sup>11</sup>C]GR103545

While detailed, step-by-step synthesis protocols are often proprietary and require specialized radiochemistry facilities, the general approach for the radiosynthesis of [<sup>11</sup>C]**GR103545** involves the use of [<sup>11</sup>C]methyl triflate or [<sup>11</sup>C]methyl iodide to methylate a suitable precursor. The synthesis is followed by purification using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.

### Primate PET Imaging Protocol

This protocol provides a general framework for conducting a [<sup>11</sup>C]**GR103545** PET scan in non-human primates.

## 2.1. Animal Preparation:

- **Fasting:** Primates should be fasted for at least 12 hours prior to the scan to minimize metabolic variability. Water can be provided ad libitum.
- **Anesthesia:** Anesthesia is induced and maintained throughout the procedure. Common anesthetics include ketamine for induction followed by isoflurane for maintenance. Vital signs (heart rate, respiration, blood pressure, and body temperature) should be monitored continuously.
- **Catheterization:** Intravenous catheters are placed for radiotracer injection and for arterial blood sampling.

## 2.2. Radiotracer Administration:

- [ $^{11}\text{C}$ ]**GR103545** is administered intravenously. A bolus-plus-infusion protocol has been shown to be effective for estimating in vivo  $B_{\text{max}}$  and  $K_d$ .<sup>[7]</sup>
- The injected mass should be carefully controlled to avoid receptor saturation. A tracer dose of approximately 0.02  $\mu\text{g}/\text{kg}$  has been suggested for use in humans, and a similar dose is appropriate for primates.<sup>[7]</sup>

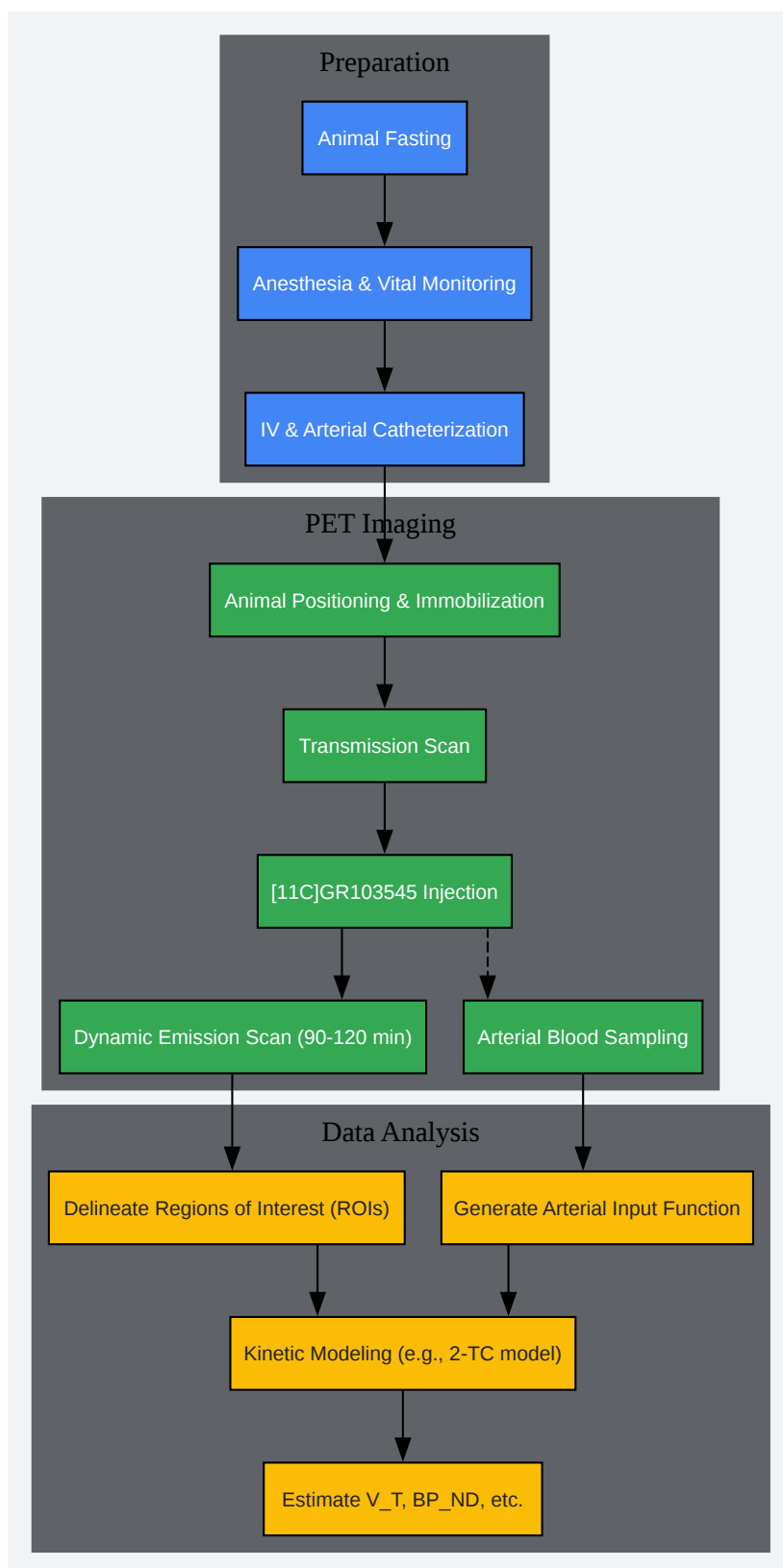
## 2.3. PET Scan Acquisition:

- The primate is positioned in the PET scanner with its head immobilized to minimize motion artifacts.
- A transmission scan is performed prior to the emission scan for attenuation correction.
- Dynamic emission scanning begins simultaneously with the injection of [ $^{11}\text{C}$ ]**GR103545** and continues for 90-120 minutes.<sup>[3][7]</sup>

## 2.4. Arterial Blood Sampling:

- Arterial blood samples are collected frequently during the initial phase of the scan (e.g., every 15-30 seconds for the first 2 minutes) and then at increasing intervals for the remainder of the scan.

- These samples are used to measure the concentration of the radiotracer in plasma and to determine the fraction of unchanged parent compound versus radiometabolites. This is crucial for generating an accurate arterial input function for kinetic modeling.



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